molecular formula C13H23ClN4O B053069 rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol CAS No. 59262-85-0

rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol

Cat. No.: B053069
CAS No.: 59262-85-0
M. Wt: 286.8 g/mol
InChI Key: SBFQZPXJGBALKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol, also known as AC-93253, is a heterocyclic organic compound with a molecular formula of C13H23ClN4O and a molecular weight of 286.8 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-amino-6-chloropyrimidine-4-amine and nonan-2-ol.

    Coupling Reaction: The 5-amino-6-chloropyrimidine-4-amine is coupled with nonan-2-ol under specific reaction conditions to form the desired compound.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]hexan-2-ol
  • 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]octan-2-ol
  • 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]decan-2-ol

Uniqueness

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

Rac erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol, with the CAS number 75166-65-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC₁₃H₂₃ClN₄O
Molecular Weight286.80 g/mol
LogP3.498
PSA (Polar Surface Area)84.06 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant potential in multiple areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Rac Erythro Compound

Bacterial StrainActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Bacillus subtilisEffective
Pseudomonas aeruginosaModerate

In a study published in the Journal of Chemical Ecology, compounds similar to rac erythro demonstrated significant antibacterial activity, suggesting that structural components like the chloropyrimidine moiety contribute to their efficacy against pathogens .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
HCT116 (Colon Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

Studies indicate that rac erythro can induce apoptosis in cancer cells, potentially through mechanisms involving DNA intercalation and disruption of cell cycle progression .

The proposed mechanisms by which rac erythro exerts its biological effects include:

  • DNA Intercalation : The compound's structure allows it to intercalate into DNA, which can inhibit replication and transcription processes.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it may act as a scavenger of ROS, thereby reducing oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, rac erythro was tested against Staphylococcus aureus and Escherichia coli. Results showed a clear zone of inhibition around the compound's application site, indicating effective antimicrobial action.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with rac erythro resulted in significant reductions in cell viability, particularly in HCT116 and MCF-7 cells. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent .

Properties

IUPAC Name

3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFQZPXJGBALKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974690
Record name 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59262-85-0
Record name NSC272455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol
Reactant of Route 2
rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol
Reactant of Route 3
Reactant of Route 3
rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol
Reactant of Route 4
rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol
Reactant of Route 5
Reactant of Route 5
rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol
Reactant of Route 6
Reactant of Route 6
rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.